molecular formula C21H21FN2O2 B2704503 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 877782-66-6

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

Cat. No. B2704503
M. Wt: 352.409
InChI Key: PGEABWSLDAFAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl moiety next to the piperazine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety is essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Inhibition of Human Equilibrative Nucleoside Transporters

Specific Scientific Field

Pharmacology and Drug Discovery

Summary of the Application

The compound is studied as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Methods of Application or Experimental Procedures

Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models. The inhibitory effects of the compound on ENT1 and ENT2 were studied using a [3H]uridine uptake study .

Results or Outcomes

The compound inhibited [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner. The IC50 value of the compound for ENT2 was 5-10-fold less than for ENT1, and the compound could not be displaced with excess washing .

Structure-Activity Relationship Studies

Specific Scientific Field

Experimental Pharmacology and Drug Discovery

Summary of the Application

The compound is used in structure-activity relationship studies to understand its inhibitory effects on ENTs .

Methods of Application or Experimental Procedures

A series of analogues of the compound were screened and their structure-activity relationship was studied. The inhibitory effects of these analogues on ENT1 and ENT2 were studied using a [3H]uridine uptake study .

Results or Outcomes

The study found that certain modifications to the compound’s structure could affect its inhibitory activity on ENT1 and ENT2. For example, the addition of a methyl group to the meta position or the ethyl or oxymethyl group to the para position of the benzene moiety could regain the inhibitory activity on both ENT1 and ENT2 .

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEABWSLDAFAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

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